molecular formula C7H5Br2NO2 B14311108 1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione CAS No. 116215-67-9

1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione

Cat. No.: B14311108
CAS No.: 116215-67-9
M. Wt: 294.93 g/mol
InChI Key: BWKVOZWVMMBXGP-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-methyl-3-azabicyclo[320]hept-6-ene-2,4-dione is a bicyclic compound with a unique structure that includes bromine atoms and a nitrogen atom

Preparation Methods

The synthesis of 1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione involves its interaction with molecular targets through its bromine and nitrogen atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione can be compared with other similar compounds such as:

The uniqueness of 1,5-Dibromo-3-methyl-3-azabicyclo[32

Properties

CAS No.

116215-67-9

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

1,5-dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione

InChI

InChI=1S/C7H5Br2NO2/c1-10-4(11)6(8)2-3-7(6,9)5(10)12/h2-3H,1H3

InChI Key

BWKVOZWVMMBXGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(C=CC2(C1=O)Br)Br

Origin of Product

United States

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